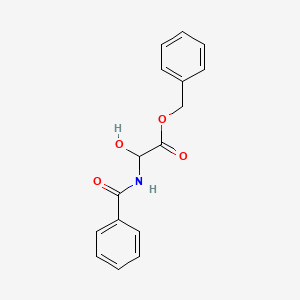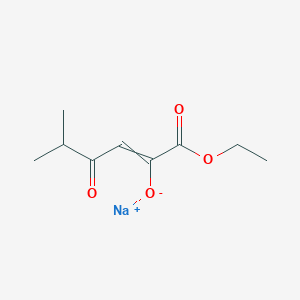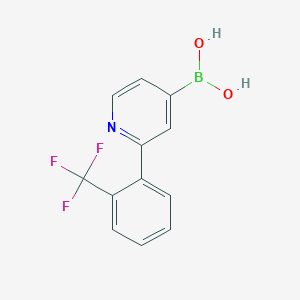
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a boronic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct fluorination of a precursor molecule containing a pyridine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Another approach involves the use of trifluoromethylated building blocks, which are then coupled with pyridine derivatives through various coupling reactions, such as Suzuki-Miyaura coupling. This method often employs palladium catalysts and boronic acid derivatives to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes or the use of pre-fluorinated intermediates. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronate ester or boronic anhydride.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic acid group.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed for the reduction of the trifluoromethyl group.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for electrophilic substitution reactions on the pyridine ring.
Major Products Formed
The major products formed from these reactions include boronate esters, difluoromethylated pyridines, and various substituted pyridine derivatives .
Applications De Recherche Scientifique
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the trifluoromethyl group
Mécanisme D'action
The mechanism of action of (2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and electronic effects. This can lead to the inhibition or modulation of the target’s activity, resulting in the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyridine: A compound with similar structural features but without the boronic acid group.
Fluoropyridines: Compounds with fluorine atoms attached to the pyridine ring.
Uniqueness
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid is unique due to the combination of the trifluoromethyl group and the boronic acid group.
Propriétés
Formule moléculaire |
C12H9BF3NO2 |
|---|---|
Poids moléculaire |
267.01 g/mol |
Nom IUPAC |
[2-[2-(trifluoromethyl)phenyl]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H9BF3NO2/c14-12(15,16)10-4-2-1-3-9(10)11-7-8(13(18)19)5-6-17-11/h1-7,18-19H |
Clé InChI |
FCFMBHHZHMIGOO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1)C2=CC=CC=C2C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


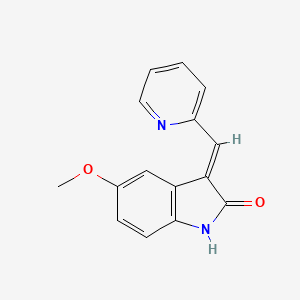
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)
![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)

![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)
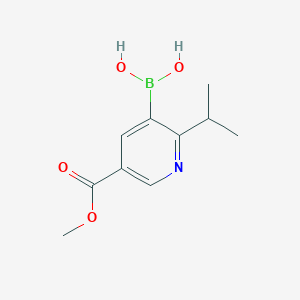
![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)

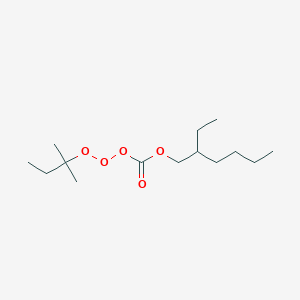
![1-(4-Ethylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084220.png)
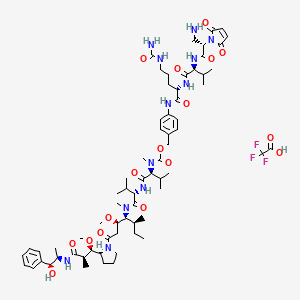
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
